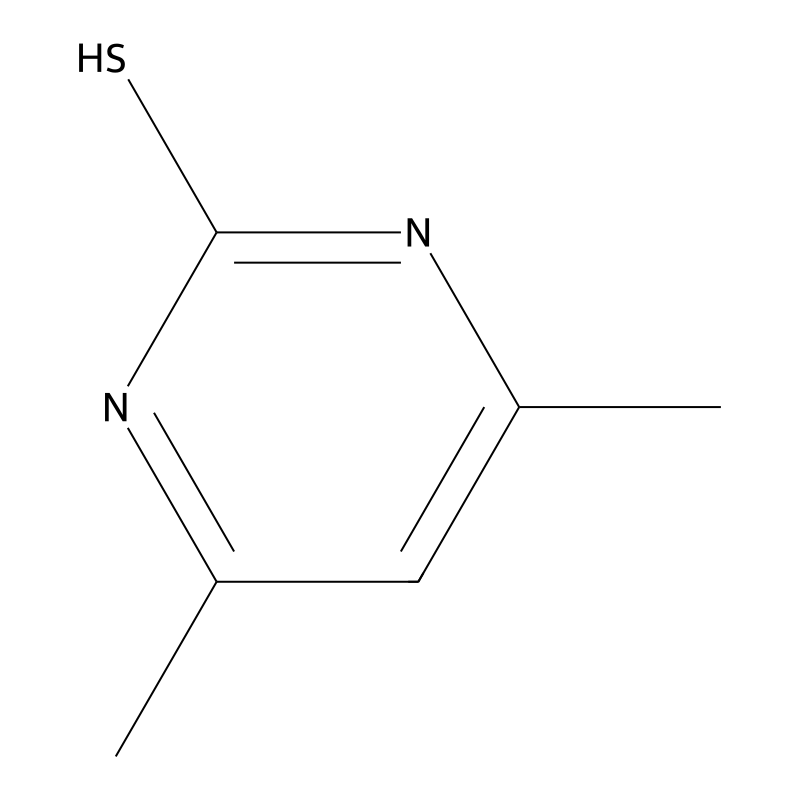

4,6-Dimethyl-2-mercaptopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Leveler in Microvia Electroplating

DMP has been explored as a potential leveler in the electroplating process of copper filling microvias. Microvias are tiny holes drilled into printed circuit boards (PCBs) to enable electrical connections between different layers. During electroplating, copper is deposited onto the microvia walls to create electrical connections. However, the deposition process can be uneven, leading to bumps and voids in the copper filling.

A study published in the journal RSC Advances investigated the impact of DMP on microvia filling with electroplating copper from an acid cupric sulfate electrolyte. The researchers found that DMP effectively improved the leveling of the copper deposit, resulting in smoother and more uniform copper filling of the microvias. []

Other Potential Applications

DMP's properties also hold promise for other potential research applications, including:

- Antimicrobial activity: Some studies suggest DMP may exhibit antimicrobial activity against certain bacteria and fungi. However, further research is needed to confirm its efficacy and potential clinical applications. []

- Corrosion inhibition: DMP has been investigated as a potential corrosion inhibitor for metals like steel and aluminum. However, more research is required to understand its effectiveness and mechanisms of action. []

4,6-Dimethyl-2-mercaptopyrimidine is an organic compound with the molecular formula and the CAS number 22325-27-5. It appears as a colorless to light yellow liquid or solid, characterized by its mercapto functional group that imparts distinct chemical properties. This compound is a derivative of pyrimidine, a six-membered aromatic heterocyclic ring containing nitrogen atoms.

Currently, there is no scientific research readily available on the specific mechanism of action of DMP in biological systems.

Information on the safety hazards of DMP is limited. However, due to the presence of the mercapto group, it is advisable to handle DMP with care as it might exhibit similar properties to other thiol compounds, which can have unpleasant odors and may cause skin irritation [].

Further Research

More research is needed to fully understand the properties and potential applications of DMP. This includes:

- Determination of its physical and chemical properties like melting point, boiling point, and solubility.

- Investigation of its reactivity in various chemical reactions.

- Exploration of its potential biological effects and mechanisms of action.

- Evaluation of its safety profile for handling and use.

The biological activity of 4,6-dimethyl-2-mercaptopyrimidine has been explored in various studies. Its potential as a therapeutic agent is linked to its ability to interact with biological systems, although specific mechanisms and targets require further investigation. The compound's thiol group may contribute to antioxidant properties, which can be beneficial in mitigating oxidative stress in biological contexts.

Several synthesis methods for 4,6-dimethyl-2-mercaptopyrimidine have been reported:

- Direct Synthesis: The compound can be synthesized through the reaction of 2,4-dimethylpyrimidine with hydrogen sulfide or thiol derivatives under appropriate conditions.

- Metal-Catalyzed Reactions: In some methods, metal catalysts facilitate the formation of the mercapto group in pyrimidine derivatives .

- Three-Step Synthesis: A convenient three-step synthesis involves cyclocondensation reactions followed by selective modifications .

4,6-Dimethyl-2-mercaptopyrimidine has notable applications in various fields:

- Electroplating: It serves as a potential leveler for microvia electroplating copper fillings from acid cupric sulfate electrolytes, enhancing surface morphology and crystalline orientation during deposition processes .

- Chemical Intermediates: The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive thiol group.

Interaction studies have shown that 4,6-dimethyl-2-mercaptopyrimidine can form stable complexes with transition metals. Quantum chemical calculations and molecular dynamics simulations have been employed to elucidate the interaction mechanisms between this compound and metal surfaces during electroplating processes . These studies highlight its potential role in modifying surface properties at the molecular level.

Several compounds share structural characteristics with 4,6-dimethyl-2-mercaptopyrimidine. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Mercaptopyrimidine | C4H4N2S | Simple mercapto derivative of pyrimidine |

| 4-Methyl-2-mercaptopyrimidine | C5H6N2S | Methyl substitution at position 4 |

| 5-Mercapto-1H-pyrimidine | C4H4N2S | Contains a mercapto group at position 5 |

Uniqueness of 4,6-Dimethyl-2-Mercaptopyrimidine: Unlike its counterparts, 4,6-dimethyl-2-mercaptopyrimidine features two methyl groups at positions 4 and 6, which influence its reactivity and solubility properties. This structural distinction enhances its effectiveness as a leveling agent in electroplating applications compared to simpler mercapto derivatives.

The diverse applications and unique structural features make 4,6-dimethyl-2-mercaptopyrimidine a compound of interest in both industrial and research settings. Further studies could elucidate additional biological activities and expand its utility across various scientific domains.

XLogP3

GHS Hazard Statements

H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant